5-(4-Fluorophenyl)pentan-2-ol
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Overview
Description
5-(4-Fluorophenyl)pentan-2-ol is an organic compound with the molecular formula C11H15FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(4-Fluorophenyl)pentan-2-ol involves the reaction of 1-(3-Bromopropyl)-4-fluorobenzene with magnesium turnings in ether to form a Grignard reagent. This reagent is then reacted with acetaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 5-(4-Fluorophenyl)pentan-2-one.
Reduction: Formation of 5-(4-Fluorophenyl)pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluorophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one: A cathinone derivative with similar structural features.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: Another fluorinated compound with a different functional group.
Uniqueness
5-(4-Fluorophenyl)pentan-2-ol is unique due to its specific combination of a fluorinated phenyl ring and a pentanol chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15FO |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,2-4H2,1H3 |
InChI Key |
DLDMZPLMRBSKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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